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An objective review of the in vitro pharmacological profiles of Dersimelagon (MT-7117) and the

endogenous melanocortin 1 receptor (MC1R) agonist, alpha-melanocyte-stimulating hormone

(α-MSH), is presented. This guide synthesizes key experimental data on receptor binding

affinity and functional potency, providing researchers, scientists, and drug development

professionals with a concise comparative overview.

Dersimelagon, a novel, orally bioavailable, small-molecule MC1R agonist, is currently under

investigation for its therapeutic potential in conditions such as erythropoietic protoporphyria

(EPP) and X-linked protoporphyria (XLP)[1][2]. Its primary mechanism of action involves the

stimulation of eumelanin production, which offers photoprotection[3]. Alpha-MSH is the natural,

endogenous peptide hormone that activates MC1R to regulate pigmentation and other

physiological processes[4]. This comparison focuses on their in vitro characteristics at the

human melanocortin 1 receptor (hMC1R).

Quantitative Comparison of In Vitro Potency
The following tables summarize the key quantitative parameters of Dersimelagon and a

synthetic analog of α-MSH, [Nle4, D-Phe7]-α-MSH (NDP-αMSH), which is often used as a

potent and stable reference compound in experimental settings.

Table 1: Receptor Binding Affinity (Ki) at Human
Melanocortin Receptors
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Compound
hMC1R Ki
(nmol/L)

hMC3R Ki
(nmol/L)

hMC4R Ki
(nmol/L)

hMC5R Ki
(nmol/L)

Dersimelagon

(MT-7117)
2.26 1420 32.9 486

NDP-αMSH 0.028 0.17 0.20 0.21

Data sourced from Suzuki et al., 2022.[5]

Table 2: Agonistic Activity (EC50) at Human MC1R
Compound hMC1R EC50 (nmol/L)

Dersimelagon (MT-7117) 8.16

αMSH Not directly compared in the same study

NDP-αMSH Not directly compared in the same study

Data for Dersimelagon sourced from Suzuki et al., 2022.

Table 3: Eumelanin Production in B16F1 Mouse
Melanoma Cells

Compound EC50 (pmol/L)

Dersimelagon (MT-7117) 13.00

NDP-αMSH 8.455

Data sourced from Suzuki et al., 2022.

Signaling Pathways and Experimental Workflows
Activation of MC1R by both Dersimelagon and α-MSH initiates a well-characterized signaling

cascade. The primary pathway involves the Gs alpha subunit of the G-protein, which activates

adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate

(cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP
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response element-binding protein (CREB). CREB then promotes the transcription of the

microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes

like tyrosinase, ultimately leading to eumelanin synthesis.
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MC1R Signaling Pathway Diagram
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The following diagram illustrates a typical experimental workflow for determining the in vitro

potency of MC1R agonists.

Experimental Workflow for In Vitro Potency Assay
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In Vitro Potency Assay Workflow

Experimental Protocols
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Competitive Binding Assay
The binding affinity of Dersimelagon and NDP-αMSH to a series of human melanocortin

receptors (MC1R, MC3R, MC4R, and MC5R) was evaluated using a competitive binding assay.

The assay utilized [125I] NDP-αMSH as the radioligand. The experiments were conducted with

membranes from human embryonic kidney 293 (HEK293) cells stably expressing the

respective recombinant human MCRs. The inhibition constant (Ki) was calculated from the

IC50 values obtained from the competition curves.

Intracellular cAMP Production Assay
The agonistic activity of the compounds was determined by measuring the production of

intracellular cyclic adenosine 3', 5'-monophosphate (cAMP) in HEK293 cells stably expressing

the human, cynomolgus monkey, or mouse MC1R. Cells were incubated with serially diluted

test compounds, and the amount of cAMP produced was quantified. The EC50 values,

representing the concentration of the agonist that produces 50% of the maximal response,

were then calculated.

Melanin Production Assay in B16F1 Cells
To assess the ability of the compounds to induce eumelanin production, the B16F1 mouse

melanoma cell line was utilized. Cells were seeded in a 96-well plate and incubated with

various concentrations of Dersimelagon or NDP-αMSH for three days. The concentration of

melanin in the supernatant was then determined by measuring the optical density at 405 nm

and comparing it to a standard curve of eumelanin. The EC50 values were calculated based on

the concentration required to achieve 50% of the maximal melanin production induced by NDP-

αMSH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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